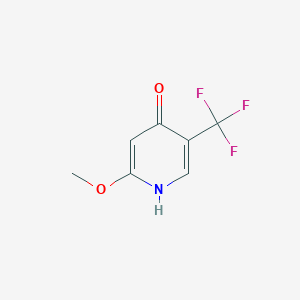

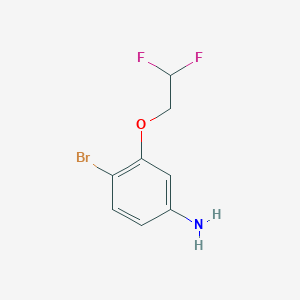

4-Bromo-3-(2,2-difluoroethoxy)aniline

Overview

Description

“4-Bromo-3-(2,2-difluoroethoxy)aniline” is a synthetic organic compound . It has a molecular weight of 252.06 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-Nitroaniline as a starting material . The reaction involves the use of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . NaBr and Na2S2O8 are then added simultaneously in three portions at 7 °C over 15 min .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Nonlinear Optical Materials

4-Bromo-3-(2,2-difluoroethoxy)aniline and its derivatives are explored for their potential applications in nonlinear optical (NLO) materials. These compounds are analyzed using experimental and theoretical vibrational analysis methods, including Fourier Transform-Infrared and Fourier Transform-Raman techniques. The studies provide insights into the electron-donating and withdrawing effects on the structure of aniline derivatives and their impact on the vibrational spectra. Such analyses are crucial for understanding the optical properties of these compounds and their suitability for NLO applications (Revathi et al., 2017).

Synthesis and Crystal Structures

The compound and its related analogs have been synthesized and characterized to understand their structural properties. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s has been achieved, revealing a U-shaped structure in the trimer, indicating a propensity for helical structures. Such structural insights are fundamental for the development of new materials with specific properties (Ito et al., 2002).

Efficient Synthesis Methods

Research has also focused on developing efficient synthesis methods for compounds related to 4-Bromo-3-(2,2-difluoroethoxy)aniline. For instance, an efficient nine-step synthesis of a complex molecule starting from a similar aniline derivative was developed, showcasing the advancements in synthetic methodologies. These methods offer advantages such as shorter reaction times, milder conditions, easier purification, and improved yields, which are crucial for the large-scale production of such compounds (Wu et al., 2013).

Organic Synthesis and Functionalization

Further studies have explored the structural elaboration of related quinolinones and anilines, highlighting the versatility of these compounds in organic synthesis. The research demonstrates the potential for generating a variety of functionalized products, which could be valuable in the development of new pharmaceuticals, agrochemicals, and materials (Marull & Schlosser, 2003).

Spectroscopic Investigations

Spectroscopic investigations of compounds similar to 4-Bromo-3-(2,2-difluoroethoxy)aniline provide insights into their molecular geometry and vibrational frequencies. Such studies are essential for understanding the electronic structure and reactivity of these compounds, which can inform their potential applications in various fields (Ramalingam et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4-bromo-3-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPXJMSCYOPWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(2,2-difluoroethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)